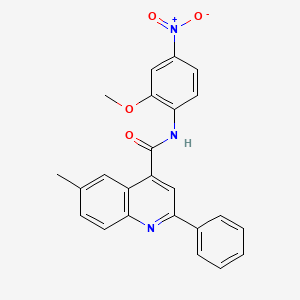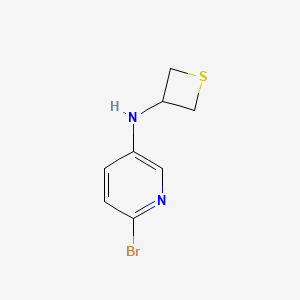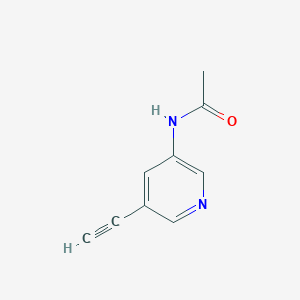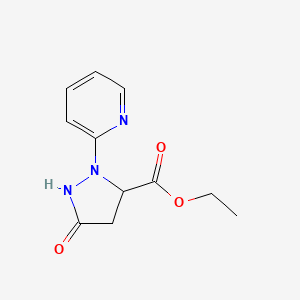
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 It is a derivative of benzaldehyde, featuring a chloro and fluoro substituent on the benzyl group, and a methoxy group on the benzaldehyde ring
Preparation Methods
The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 5-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 2-chloro-6-fluorobenzyl alcohol is reacted with 5-methoxybenzaldehyde in the presence of a base to form the desired product through an etherification reaction.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Scientific Research Applications
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde can be compared with similar compounds such as:
2-((2-Chloro-6-fluorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group.
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde: This compound has a methoxy group at a different position on the benzaldehyde ring.
2-Chloro-6-fluorobenzaldehyde: This compound lacks the benzyl ether linkage and methoxy group.
Properties
Molecular Formula |
C15H12ClFO3 |
|---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12ClFO3/c1-19-11-5-6-15(10(7-11)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
UIYNCQBZAPMIIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)
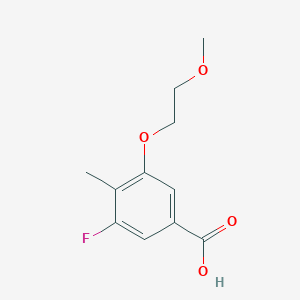

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B15227893.png)
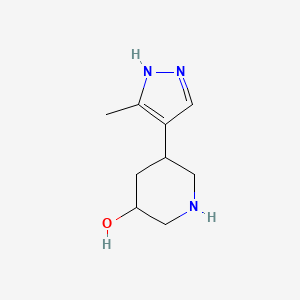
![1-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B15227897.png)
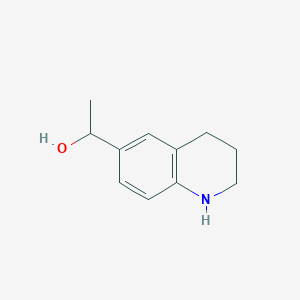
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B15227908.png)
![N-Benzyl-4-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B15227912.png)
